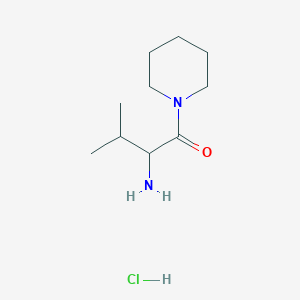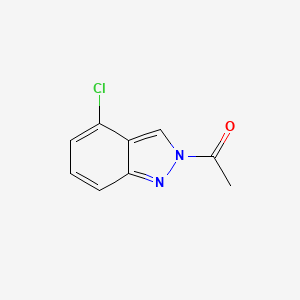
2-Acetyl-4-chloro-2H-indazole
描述
2-Acetyl-4-chloro-2H-indazole: is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring The presence of an acetyl group at the second position and a chlorine atom at the fourth position makes this compound unique
作用机制
- However, indazole-containing compounds often interact with kinases, enzymes, or other cellular proteins. For instance, some indazoles inhibit CHK1 and CHK2 kinases, which play roles in cancer treatment .
- However, indazoles generally impact various cellular pathways, including signal transduction, cell cycle regulation, and inflammation .
Target of Action
Biochemical Pathways
Result of Action
准备方法
Synthetic Routes and Reaction Conditions
Amination of 1-o-bromobenzyl-1-phenylhydrazines: This method involves the use of palladium catalysts to facilitate the amination process.
Domino Reaction of 2-halophenylacetylenes and Hydrazines: This palladium-catalyzed reaction is another efficient method for synthesizing 2H-indazoles.
Cycloaddition of Arynes and Sydnones: This [3+2] cycloaddition reaction is a selective way to produce 2H-indazoles.
Reductive Cyclization of 2-nitrobenzylamines: Using titanium tetrachloride and zinc, this method achieves reductive cyclization to form the desired indazole.
Industrial Production Methods
Industrial production methods often involve scalable and efficient synthetic routes. One such method is the Cu-catalyzed process of 2-bromobenzaldehydes with primary amines and sodium azides . This method is advantageous due to its high yield and relatively mild reaction conditions.
化学反应分析
Types of Reactions
Oxidation: 2-Acetyl-4-chloro-2H-indazole can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazoles with various functional groups.
科学研究应用
2-Acetyl-4-chloro-2H-indazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit cell proliferation.
Material Science: Used in the development of organic semiconductors and light-emitting diodes.
Biological Research: Investigated for its antimicrobial properties against various bacterial strains.
Chemical Synthesis: Serves as a building block for the synthesis of more complex molecules.
相似化合物的比较
Similar Compounds
1H-Indazole: Lacks the acetyl and chloro substituents, making it less reactive in certain chemical reactions.
2H-Indazole: Similar core structure but without specific functional groups like acetyl and chloro.
2-Acetyl-4-bromo-2H-indazole: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.
Uniqueness
2-Acetyl-4-chloro-2H-indazole is unique due to the presence of both an acetyl group and a chlorine atom, which confer distinct chemical properties and reactivity. These functional groups make it a versatile compound for various applications in medicinal chemistry and material science.
属性
IUPAC Name |
1-(4-chloroindazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-6(13)12-5-7-8(10)3-2-4-9(7)11-12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFZQNUVTJOWLTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C(=N1)C=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


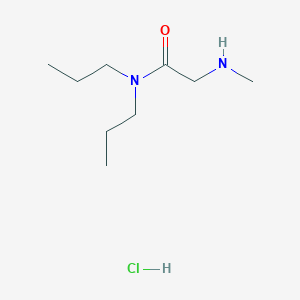
![{3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl}methanol](/img/structure/B1456209.png)

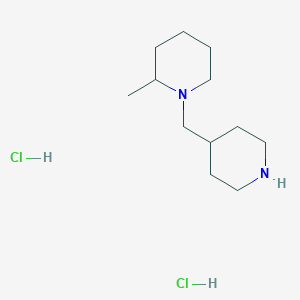

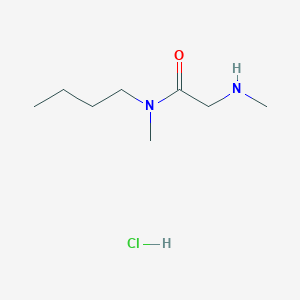
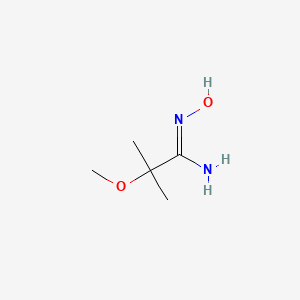
![Methyl 1-{thieno[3,2-c]pyridin-4-yl}piperidine-4-carboxylate](/img/structure/B1456222.png)
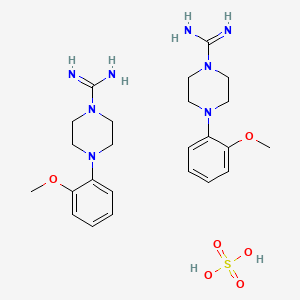
![2-[2-(2-Ethoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1456224.png)
![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1456225.png)
![2-[2-(4-Chloro-2-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1456226.png)
![Methyl (2S,4S)-4-{4-[(benzyloxy)carbonyl]phenoxy}-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1456227.png)
